5-Methyl-L-histidine

Description

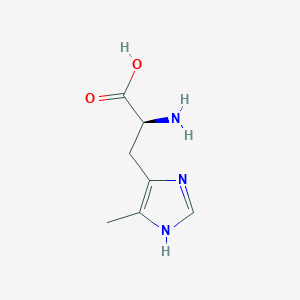

5-Methyl-L-histidine is a methylated derivative of the essential amino acid L-histidine, where a methyl group (-CH₃) is attached to the 5-position of the imidazole ring. This structural modification alters its physicochemical properties, metabolic pathways, and biological roles compared to L-histidine.

Properties

CAS No. |

40519-43-5 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-4-6(10-3-9-4)2-5(8)7(11)12/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |

InChI Key |

UAFOEWLJICDDGE-YFKPBYRVSA-N |

Isomeric SMILES |

CC1=C(N=CN1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=C(N=CN1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-L-histidine typically involves the methylation of L-histidine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure selective methylation at the 5th position of the imidazole ring.

Industrial Production Methods: Industrial production of 5-Methyl-L-histidine may involve more scalable and cost-effective methods. These could include the use of enzymatic processes where specific methyltransferases catalyze the methylation of L-histidine. Such biotechnological approaches are often preferred for their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolone derivatives.

Reduction: Reduction reactions can modify the imidazole ring, potentially altering its biological activity.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can produce various substituted imidazole compounds.

Scientific Research Applications

5-Methyl-L-histidine has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and properties of methylated imidazole derivatives.

Biology: It serves as a biomarker for certain metabolic processes and can be used in studies related to protein metabolism and muscle physiology.

Medicine: Research has explored its potential role in diagnosing and monitoring certain diseases, such as muscle disorders and metabolic conditions.

Industry: It can be used in the synthesis of specialized chemicals and pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-L-histidine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing their activity. The methylation of the imidazole ring can affect its binding affinity and specificity, thereby modulating its biological effects. For instance, it may interact with histidine decarboxylase, influencing histamine production and related physiological processes.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 5-methyl-L-histidine with L-histidine and other structurally related compounds:

*Note: Values for 5-methyl-L-histidine are inferred based on L-histidine’s structure and methylation effects.

Key Observations:

- Solubility : Derivatives like L-histidine hydrochloride show enhanced aqueous solubility due to salt formation, whereas methylation (e.g., 5-methyl-L-histidine) may increase hydrophobicity .

Metabolic and Functional Differences

L-Histidine vs. Methylated Derivatives:

- L-Histidine: Directly incorporated into proteins and serves as a precursor for histamine, carnosine, and other bioactive molecules .

- 3-Methyl-L-Histidine : Unlike 5-methylation, 3-methylation occurs post-translationally in actin and myosin, making it a biomarker for muscle degradation .

Acetylated vs. Methylated Forms:

- N-Acetyl-L-Histidine : Acetylation enhances blood-brain barrier penetration, making it relevant in neurological studies. In contrast, methylation (as in 5-methyl-L-histidine) might prioritize cellular retention or specific signaling functions .

Analytical Differentiation

- Chromatographic Separation : Reverse-phase HPLC can distinguish between L-histidine and its derivatives based on polarity differences. For example, 5-methyl-L-histidine would elute later than L-histidine due to increased hydrophobicity .

- Mass Spectrometry : Unique fragmentation patterns (e.g., m/z 170.18 for 5-methyl-L-histidine vs. m/z 155.15 for L-histidine) enable precise identification .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 5-Methyl-L-histidine in biological samples?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with isotopic internal standards (e.g., deuterated 5-Methyl-L-histidine) to ensure precision. Calibrate instruments using certified reference materials (CRMs) characterized for purity and stability . Validate methods per ICH guidelines, including linearity (1–100 ng/mL), recovery rates (>90%), and inter-day precision (RSD <5%) . For tissue samples, homogenize in 0.1 M HCl to stabilize the compound .

Q. How should researchers optimize sample preparation to minimize degradation of 5-Methyl-L-histidine during extraction?

- Methodology : Acidify samples immediately post-collection (e.g., 1% trifluoroacetic acid) to inhibit enzymatic activity. Store at -80°C in amber vials to prevent photodegradation . For urine or plasma, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, eluting with methanol:water (70:30) to recover >85% of the analyte .

Q. What are the critical storage conditions for maintaining 5-Methyl-L-histidine stability in long-term studies?

- Methodology : Store lyophilized 5-Methyl-L-histidine in desiccated, vacuum-sealed containers at -20°C. For solutions, use pH 6.0–7.0 buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Monitor stability via periodic LC-MS analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can conflicting data on 5-Methyl-L-histidine’s metabolic roles be resolved across studies?

- Methodology : Conduct meta-analyses comparing experimental variables (e.g., animal models vs. cell cultures, fasting vs. fed states). Validate assays using spike-and-recovery experiments to rule out matrix interference. Cross-reference findings with databases like MethDB for methylation pattern correlations . Replicate studies under standardized conditions (e.g., controlled diet, matched age/sex cohorts) .

Q. What strategies are effective for synthesizing isotopically labeled 5-Methyl-L-histidine for tracer studies?

- Methodology : Optimize methyl-group incorporation using [¹³C]-methyl iodide or [²H₃]-SAM (S-adenosylmethionine) in enzymatic reactions with histidine methyltransferases. Purify via preparative HPLC with a C18 column (gradient: 5–30% acetonitrile in 0.1% formic acid). Confirm labeling efficiency (>98%) using high-resolution MS .

Q. How should researchers design in vivo studies to track 5-Methyl-L-histidine’s tissue-specific distribution?

- Methodology : Administer ⁵⁵S-radiolabeled 5-Methyl-L-histidine via intravenous injection in rodents. Sacrifice animals at timed intervals (e.g., 15 min, 1 h, 6 h) and quantify radioactivity in tissues (liver, kidney, muscle) via scintillation counting. Correlate with LC-MS data to distinguish parent compound from metabolites .

Q. What computational tools can predict 5-Methyl-L-histidine’s interactions with enzymatic targets?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities with histidine decarboxylase or methyltransferases. Validate predictions via surface plasmon resonance (SPR) assays measuring kinetic parameters (KD, kon/koff) .

Q. How can cross-disciplinary approaches enhance understanding of 5-Methyl-L-histidine’s epigenetic implications?

- Methodology : Integrate metabolomics (NMR or LC-MS) with transcriptomics (RNA-seq) to link 5-Methyl-L-histidine levels to methylation-regulated genes (e.g., imidazole-containing histones). Use CRISPR-Cas9 knockout models to assess functional impacts on methylation pathways .

Methodological Notes

- Data Validation : Always include negative controls (e.g., enzyme-free reactions) and triplicate technical replicates to ensure reproducibility .

- Ethical Compliance : For human studies, obtain IRB approval and document participant selection criteria (e.g., age, health status) to minimize confounding variables .

- Literature Synthesis : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.